![molecular formula C12H18ClNO B13308526 3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308526.png)
3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H18ClNO. It is a phenolic compound with a chloro substituent and an aminoalkyl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 2-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol-substituted phenols
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aminoalkyl group can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methylphenol: Similar structure but lacks the aminoalkyl group.
2-{[(2-methylbutan-2-yl)amino]methyl}phenol: Similar structure but lacks the chloro substituent.
3-Chloro-4-{[(2-methylbutan-2-yl)amino]methyl}phenol: Similar structure with a different position of the chloro substituent.
Uniqueness
3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol is unique due to the presence of both the chloro and aminoalkyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
3-chloro-2-[(2-methylbutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H18ClNO/c1-4-12(2,3)14-8-9-10(13)6-5-7-11(9)15/h5-7,14-15H,4,8H2,1-3H3 |
InChI-Schlüssel |
OPQJVMQBRDAIGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)NCC1=C(C=CC=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


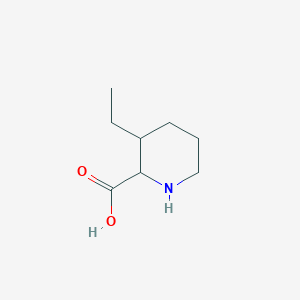

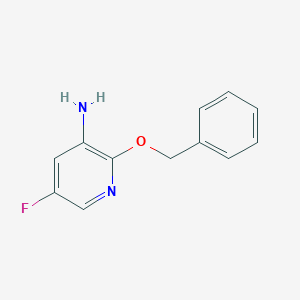
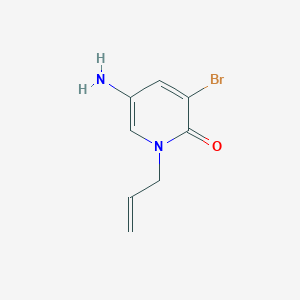


![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
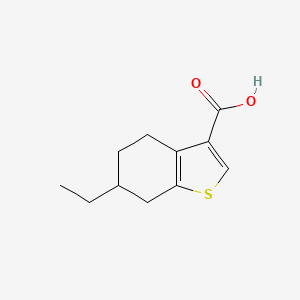
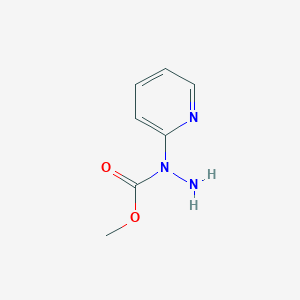
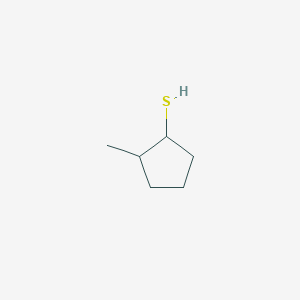

![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13308519.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13308520.png)
